molecular formula C19H11N3 B13130242 4,4'-(Pyridine-2,5-diyl)dibenzonitrile

4,4'-(Pyridine-2,5-diyl)dibenzonitrile

Cat. No.: B13130242
M. Wt: 281.3 g/mol
InChI Key: IPUBOJHKMVZIOH-UHFFFAOYSA-N
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Description

4,4’-(Pyridine-2,5-diyl)dibenzonitrile is an organic compound characterized by the presence of a pyridine ring flanked by two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile typically involves the reaction of 2,5-dibromopyridine with benzonitrile derivatives under palladium-catalyzed cross-coupling conditions. A common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Diamines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4,4’-(Pyridine-2,5-diyl)dibenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its function as a catalyst or a material in electronic devices.

Comparison with Similar Compounds

  • 4,4’-(Phenazine-5,10-diyl)dibenzonitrile
  • 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
  • 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile

Comparison: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to phenazine or thiazole derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic or coordination characteristics.

Properties

Molecular Formula

C19H11N3

Molecular Weight

281.3 g/mol

IUPAC Name

4-[6-(4-cyanophenyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C19H11N3/c20-11-14-1-5-16(6-2-14)18-9-10-19(22-13-18)17-7-3-15(12-21)4-8-17/h1-10,13H

InChI Key

IPUBOJHKMVZIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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